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Mecoprop-13C3

Cat. No.: B1156416
M. Wt: 217.62
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope-Labeled Compounds in Mechanistic Research

The use of stable isotope-labeled compounds is of paramount significance in elucidating the mechanisms of chemical and biological transformations of environmental contaminants. By introducing a labeled compound into a system, researchers can accurately trace its degradation products, identify transformation pathways, and quantify the rates of these processes. This is particularly crucial for understanding the biodegradation of herbicides, where microorganisms break down the chemical structure. Stable Isotope Probing (SIP) is a key technique in this area, where a substrate labeled with a stable isotope (like ¹³C) is introduced into an environmental sample. sigmaaldrich.com Microorganisms that consume the labeled substrate incorporate the isotope into their biomass, such as in their phospholipid fatty acids (PLFA) or DNA. researchgate.net Subsequent analysis allows for the identification of the specific microorganisms responsible for the degradation of the contaminant. sigmaaldrich.commedchemexpress.com This provides conclusive evidence of in-situ biodegradation, a critical component of assessing the natural attenuation of pollutants. sigmaaldrich.com

Overview of Mecoprop-13C3 as a Research Tool

Mecoprop (B166265) is a selective, post-emergence herbicide used to control broadleaf weeds. Chemically, it is 2-(4-chloro-2-methylphenoxy)propanoic acid and exists as a racemic mixture of two stereoisomers, with only the (R)-(+)-enantiomer possessing significant herbicidal activity. This compound is a synthetically produced version of Mecoprop in which three of the naturally occurring carbon-12 atoms have been replaced with the heavier, stable isotope carbon-13. This labeling does not alter the chemical properties of the molecule but increases its molecular weight by three atomic mass units. This mass difference is the key to its utility as a research tool.

In analytical chemistry, this compound is primarily used as an internal standard for the quantification of Mecoprop in various environmental matrices, such as soil and water. The technique of isotope dilution mass spectrometry (IDMS) involves adding a known amount of the labeled standard (this compound) to a sample before analysis. Because the labeled standard behaves almost identically to the unlabeled analyte (Mecoprop) during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the labeled standard using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), highly accurate and precise quantification can be achieved, correcting for matrix effects and variations in instrument response.

Scope and Academic Relevance of this compound Studies

The academic relevance of studies involving this compound is significant, as it directly addresses the need for reliable and accurate data on the environmental behavior of a widely used herbicide. Research utilizing this compound contributes to a deeper understanding of its persistence, mobility, and degradation in soil and aquatic systems. Such studies are essential for developing accurate environmental risk assessments and for establishing effective regulatory guidelines for pesticide use.

The use of this compound in research allows for the precise measurement of Mecoprop residues at environmentally relevant concentrations, often at the parts-per-billion or even parts-per-trillion level. Furthermore, by using labeled enantiomers of Mecoprop, researchers can investigate the stereoselective degradation of this herbicide in the environment, providing a more nuanced understanding of its environmental fate. The data generated from such studies are crucial for building predictive models of pesticide behavior and for designing strategies to mitigate potential environmental contamination.

Data Tables

Table 1: Physicochemical Properties of Mecoprop

PropertyValueReference
Chemical FormulaC₁₀H₁₁ClO₃ nih.gov
Molar Mass214.64 g/mol nih.gov
AppearanceColorless crystals nih.gov
Water Solubility880 mg/L at 25 °C nih.gov
StabilityStable to heat, hydrolysis, reduction, and atmospheric oxidation. nih.gov

Table 2: Application of this compound in Analytical Methods

Analytical TechniquePurposeKey AdvantageTypical Limit of Quantification (LOQ) for Mecoprop
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Isotope DilutionAccurate quantification of Mecoprop in environmental samples (water, soil).High accuracy and precision due to correction for matrix effects and analyte loss during sample preparation.0.01 to 0.05 µg/L in water lgcstandards.com
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope DilutionQuantification of derivatized Mecoprop.High sensitivity and specificity.Varies with derivatization method
Stable Isotope Probing (SIP)Identification of microorganisms responsible for Mecoprop biodegradation.Provides a direct link between a specific metabolic function (Mecoprop degradation) and the identity of the microorganisms performing it.N/A (qualitative identification)

Properties

Molecular Formula

C₇¹³C₃H₁₁ClO₃

Molecular Weight

217.62

Synonyms

2-(4-Chloro-2-methylphenoxy)propionic Acid-13C3;  (+/-)-Mecoprop-13C3;  (+/-)-2-(4-Chloro-2-methylphenoxy)propanoic Acid-13C3;  2-(p-Chloro-o-tolyloxy)propionic Acid-13C3;  2M4KhP-13C3;  Anicon B-13C3;  Celatox CMPP-13C3;  Compitox-13C3;  Isocarnox-13C3;  MCP

Origin of Product

United States

Ii. Synthesis and Isotopic Characterization of Mecoprop 13c3

Methodologies for Stable Isotopic Labeling of Herbicides

The synthesis of isotopically labeled herbicides like Mecoprop-13C3 typically relies on introducing the stable isotopes via ¹³C-enriched starting materials. izotop.huresearchgate.net The synthetic protocols for ¹³C and ¹⁴C (radioisotope) labeled compounds are often similar, allowing knowledge from radiosynthesis to be applied to stable isotope labeling. izotop.hu A common and effective method for synthesizing phenoxypropionic acid herbicides is the Williamson ether synthesis. This reaction involves the condensation of a substituted phenol (B47542) with an α-haloalkanoic acid under basic conditions.

For this compound, the synthesis can be designed to place the three ¹³C atoms in specific, stable positions within the molecule where they are not lost during common metabolic or environmental degradation pathways. A plausible synthetic route involves the reaction of 2-methyl-4-chlorophenol with a custom-synthesized 2-chloropropionic acid labeled with three ¹³C atoms.

Reaction Scheme:

Step 1: Synthesis of Labeled Propionic Acid: A starting material, such as a ¹³C-labeled acetate, undergoes a series of reactions to build the three-carbon chain of propionic acid, ensuring all three carbons are ¹³C isotopes (Propionic acid-¹³C₃).

Step 2: Halogenation: The labeled propionic acid is halogenated, typically using thionyl chloride (SOCl₂) followed by reaction with chlorine, to produce 2-chloropropionic acid-¹³C₃.

Step 3: Condensation Reaction: The ¹³C-labeled 2-chloropropionic acid is then reacted with 2-methyl-4-chlorophenol in the presence of a base, such as sodium hydroxide (B78521) (NaOH). The phenoxide ion acts as a nucleophile, displacing the chloride from the α-carbon of the labeled propionic acid to form the ether linkage, yielding Mecoprop-¹³C₃.

This targeted synthesis ensures the final product has the desired isotopic enrichment at the specified molecular positions.

Spectroscopic and Chromatographic Validation of Isotopic Enrichment and Purity

Following synthesis, the identity, purity, and isotopic enrichment of this compound must be rigorously verified. This is achieved through a combination of chromatographic separation and spectroscopic analysis.

Mass spectrometry (MS) is essential for confirming the successful incorporation of the ¹³C isotopes and quantifying the level of enrichment. izotop.hu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous confirmation of the elemental formula. mst.dk

For this compound, the analysis will show a mass shift corresponding to the three ¹³C atoms. The mass of a ¹²C atom is 12.0000 amu, while a ¹³C atom is 13.00335 amu. Therefore, replacing three ¹²C atoms with ¹³C atoms results in a mass increase of approximately 3.01 Da.

Isotopic abundance analysis by MS confirms the degree of labeling. A pure, unlabeled mecoprop (B166265) sample exhibits a characteristic isotopic pattern based on the natural abundance of isotopes (e.g., ¹³C, ³⁷Cl). The Mecoprop-¹³C₃ sample will show a new, distinct isotopic cluster with the most abundant ion appearing at M+3 relative to the unlabeled compound. The distribution of ions in this cluster is used to calculate the isotopic purity, which for reference standards is typically required to be ≥98%. criver.com

Table 1: Expected Mass Spectrometric Data for Mecoprop and Mecoprop-¹³C₃

CompoundMolecular FormulaExact Mass (Monoisotopic)Primary Ion in Mass Spectrum
MecopropC₁₀H₁₁³⁵ClO₃214.0397[M+H]⁺ at m/z 215.0470
Mecoprop-¹³C₃C₇¹³C₃H₁₁³⁵ClO₃217.0497[M+H]⁺ at m/z 218.0570

Note: The table reflects the mass of the primary chlorine isotope (³⁵Cl) and the protonated molecule in positive ion mode ESI-MS.

While MS confirms that labeling has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the exact position of the ¹³C atoms within the molecule. researchgate.netsigmaaldrich.com In a ¹³C-NMR spectrum, the signals corresponding to the labeled carbon atoms are dramatically enhanced due to their high enrichment compared to the natural 1.1% abundance of ¹³C. frontiersin.org

By comparing the ¹³C-NMR spectrum of the labeled compound to that of an unlabeled mecoprop standard, the specific carbons that have been enriched can be identified by their significantly increased signal intensity. Furthermore, the presence of ¹³C-¹³C spin-spin coupling between adjacent labeled carbons can provide definitive confirmation of their relative positions.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Mecoprop

Carbon Atom PositionEnvironmentApproximate Chemical Shift (ppm)
C=OCarboxylic Acid170 - 185
C (Aromatic, attached to O)Aryl Ether150 - 155
C (Aromatic, attached to Cl)Aryl Halide125 - 130
C (Aromatic, C-H)Aromatic115 - 130
C (Aromatic, attached to CH₃)Aromatic125 - 135
C (Propionic, attached to O)Ether (CH)70 - 80
C (Propionic, CH₃)Alkyl15 - 25
C (Aromatic, CH₃)Alkyl (Aryl)15 - 20

Quality Assurance and Reference Material Preparation for this compound

The production of this compound as a Certified Reference Material (CRM) must adhere to stringent quality assurance protocols, often governed by international standards such as ISO 17034 (for reference material producers) and ISO/IEC 17025 (for testing and calibration laboratories). fao.orgnih.govsigmaaldrich.com The goal is to produce a material that is homogenous and stable, with accurately characterized properties. nih.govwur.nl

The quality control process for a this compound CRM involves:

Chemical Purity Assessment: The chemical purity is determined using techniques like HPLC or GC, ensuring that impurities are below specified limits.

Isotopic Enrichment Verification: The isotopic purity (e.g., >98% ¹³C) is confirmed by mass spectrometry, as described previously. criver.com

Concentration Certification: For solution-based CRMs, the concentration is certified with a stated uncertainty. This is often achieved using quantitative NMR (qNMR) or by gravimetric preparation combined with purity analysis. sepscience.com

Homogeneity and Stability Testing: The batch is tested to ensure that the material is uniform and that it will remain stable under specified storage and transport conditions for its entire shelf life. nih.gov

Upon completion of all quality control checks, a Certificate of Analysis (CoA) is issued. criver.comlumiprobe.com This document provides all the critical data for the user, including the certified concentration, chemical and isotopic purity, measurement uncertainty, expiration date, and traceability to national or international standards. sepscience.com

Iii. Advanced Analytical Methodologies Employing Mecoprop 13c3 As an Internal Standard

Development and Validation of Quantitative Analytical Methods for Mecoprop (B166265) and Its Transformation Products

The development of reliable analytical methods requires rigorous validation to ensure specificity, accuracy, precision, and sensitivity. For phenoxy acid herbicides like mecoprop, methods are typically based on powerful chromatographic and mass spectrometric techniques. The inclusion of Mecoprop-13C3 as an internal standard is integral to achieving the high-quality data required for environmental monitoring.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of polar, non-volatile compounds like mecoprop in aqueous samples. nih.gov The use of this compound is particularly advantageous as it co-elutes with the unlabeled analyte, experiencing the same ionization suppression or enhancement effects from the sample matrix, which are a primary source of error in LC-MS analysis. researchgate.net By comparing the signal response of the analyte to that of the co-eluting labeled standard, these matrix effects can be effectively nullified. nih.gov

Method validation for the analysis of mecoprop using LC-MS/MS with an isotope-labeled internal standard demonstrates excellent performance. For instance, a validated method for determining phenoxyacid herbicides in kidney tissue showed mean recoveries between 82% and 93% with relative standard deviations (RSDs) from 3.2% to 19%. nih.gov The limit of detection (LOD) for such methods can be as low as 0.02 mg/kg. nih.gov In water analysis, methods can achieve even lower detection limits, with excellent linearity and precision. lcms.cz

Table 1: Representative Performance Characteristics of an LC-MS/MS Method for Mecoprop Analysis

Validation ParameterPerformance Metric
Linearity Range0.01 - 0.2 µg/L
Correlation Coefficient (r²)>0.99
Accuracy (Trueness)88% - 120%
Precision (%RSD)≤7% at 0.1 µg/L
Limit of Quantification (LOQ)<0.02 µg/L

This table presents typical validation data for mecoprop analysis, achievable with the use of a stable isotope-labeled internal standard like this compound. Data synthesized from sources lcms.czlcms.cz.

Gas chromatography-mass spectrometry (GC-MS), particularly in tandem (MS/MS) mode, is a powerful tool for pesticide analysis, offering high chromatographic resolution and specificity. hpst.cznih.gov For acidic herbicides like mecoprop, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester (e.g., a methyl ester), making it suitable for GC analysis. This multi-step sample preparation introduces potential variability.

The addition of this compound at the beginning of the analytical procedure is crucial for correcting inconsistencies in derivatization efficiency and potential losses during extraction and cleanup. researchgate.net GC-MS/MS provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which minimizes interference from complex matrix components, thereby improving sensitivity and reliability. hpst.cz Validated GC-MS/MS methods for pesticides can achieve limits of quantification (LOQ) in the low nanogram-per-milliliter (ng/mL) range with excellent linearity and precision. hpst.cznih.gov

Table 2: Typical GC-MS/MS Method Parameters and Performance

ParameterSpecification
InstrumentTriple Quadrupole GC/MS
Analysis ModeMultiple Reaction Monitoring (MRM)
Linearity Range2.5 ng/mL - 1000 ng/mL
Accuracy (Recovery)70% - 120%
Limit of Quantification (LOQ)0.25 ng/mL - 10 ng/mL

This table outlines common parameters and expected performance for GC-MS/MS pesticide analysis, where an internal standard like this compound is essential for accuracy. Data synthesized from sources hpst.cznih.gov.

High-resolution mass spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements (typically with errors < 5 ppm). nih.gov This capability offers a significant advantage in the analysis of mecoprop and its transformation products. The high mass accuracy allows for the confident determination of the elemental composition of an ion, greatly enhancing the selectivity and specificity of the analysis. nih.govnih.gov

When used with this compound, HRMS can unambiguously distinguish the analyte from the internal standard and from thousands of co-eluting matrix components, even without chromatographic separation. This reduces the need for extensive sample cleanup and can help identify unknown transformation products by analyzing their accurate mass and isotopic patterns. nih.govnih.gov The combination of a stable isotope-labeled internal standard with HRMS represents a powerful strategy for comprehensive and accurate environmental forensic studies and the identification of novel metabolites. nih.govnih.gov

Matrix-Specific Method Optimization Using this compound

The chemical complexity of environmental samples varies widely, necessitating matrix-specific optimization of analytical methods. The consistent performance of this compound across these different matrices is key to its utility as an internal standard.

The analysis of mecoprop in water is essential due to its potential to leach from soil into aquatic systems. researchgate.net Surface water, groundwater, and wastewater effluents each present unique analytical challenges due to varying concentrations of dissolved organic matter, salts, and other contaminants that can cause significant matrix effects. lcms.czscispace.com For instance, wastewater effluents are particularly complex and may require more rigorous cleanup procedures. scispace.com

Method optimization often involves adjusting sample volume, pH, and extraction techniques (e.g., solid-phase extraction, SPE) to maximize recovery and minimize interferences. The use of large-volume injection can improve sensitivity for detecting low concentrations in drinking and surface water. lcms.cz Throughout these varied conditions, this compound serves as a reliable standard, accurately correcting for analyte loss and signal fluctuations. Studies demonstrate that LC-MS/MS methods can achieve high accuracy and precision in both drinking and surface water, with recovery values typically falling within a 70-120% range. lcms.czresearchgate.net

Table 3: Method Recovery in Different Water Matrices

Water MatrixSpike LevelMean Recovery (%)Precision (%RSD)
Drinking Water0.02 µg/L105%≤20%
0.1 µg/L98%≤7%
Surface Water0.02 µg/L95%≤20%
0.1 µg/L102%≤7%

This table illustrates the typical accuracy and precision of an LC-MS/MS method for acidic herbicides in various water matrices, where quantification is normalized using a stable isotope-labeled internal standard. Data synthesized from source lcms.cz.

Soil and sediment act as major sinks for herbicides like mecoprop. researchgate.netresearchgate.net Analysis in these matrices is complicated by the strong binding of mecoprop to organic matter and clay particles, as well as the presence of a multitude of co-extracted interfering compounds such as humic and fulvic acids. The extraction process itself, which may involve techniques like pressurized liquid extraction (PLE) or Soxhlet extraction, requires careful optimization to ensure efficient recovery of the target analyte. nih.gov

To compensate for losses during the rigorous extraction and cleanup steps, this compound is added to the sample at the very beginning of the procedure. Its chemical similarity to mecoprop ensures that it is extracted and affected by matrix components in the same manner as the native analyte. This approach allows for the accurate determination of the actual concentration of mecoprop in the original sample, despite the complexity of the matrix. Studies on the degradation of mecoprop in soil rely on such robust analytical methods to generate reliable data on its environmental persistence. researchgate.netresearchgate.net

Plant Tissue Extracts

The determination of herbicide residues in plant tissues is critical for assessing crop contamination, environmental fate, and food safety. The complex nature of plant matrices, which contain a wide variety of organic molecules, presents a significant analytical challenge. The use of this compound as an internal standard in isotope dilution mass spectrometry (IDMS) is a powerful strategy to overcome these matrix effects.

The analytical process for plant tissue extracts typically involves several key steps. Initially, the plant material, such as lawn clippings, cereals, or other crops, is homogenized. scispec.co.thmdpi.com This is followed by an extraction step, often using an organic solvent like acidified acetonitrile, to isolate the target analytes from the bulk of the plant material. scispec.co.th A clean-up procedure, for example using solid-phase extraction (SPE), may be employed to further remove interfering compounds. scispec.co.th

This compound is added to the sample at the very beginning of the extraction process. Because it is chemically identical to the native mecoprop, it experiences the same losses and variations throughout the extraction and clean-up procedures. The final extract is then analyzed by LC-MS/MS. The instrument measures the ratio of the signal from the native analyte to the signal from the this compound. Since a known amount of the internal standard was added, this ratio allows for the precise calculation of the original concentration of the herbicide in the plant tissue, effectively correcting for any analytical inconsistencies.

Research has demonstrated the effectiveness of such methods. For instance, in the analysis of phenoxy acid herbicides in cereals, methods employing these principles have achieved mean recoveries between 70% and 95%, with relative standard deviations (RSDs) in the range of 3% to 14%. researchgate.net A comprehensive multi-residue method for over 500 pesticides in various crops, including brown rice and cabbage, reported limits of quantitation (LOQs) of ≤10 µg/kg for the vast majority of compounds. mdpi.com

Table 1: Performance of Analytical Methods for Phenoxy Herbicides in Plant Tissues

Matrix Analytical Method Recovery Rate Precision (RSD) Limit of Quantitation (LOQ)
Cereals LC-MS/MS 70-95% researchgate.net 3-14% researchgate.net Not specified
Various Crops (Potato, Cabbage, Mandarin, Brown Rice, Soybean) UHPLC-QTOF MS Not specified Not specified ≤10 µg/kg for 96.8-98.8% of compounds mdpi.com

Atmospheric Particulate and Gaseous Phases

The presence of herbicides in the atmosphere, either bound to particulate matter or in the gaseous phase, is a significant concern due to their potential for long-range transport and inhalation exposure. The analysis of these airborne herbicides requires highly sensitive methods due to the typically low concentrations involved. This compound is an invaluable tool for the accurate quantification of mecoprop in atmospheric samples.

For the analysis of herbicides in atmospheric particulate matter (e.g., PM2.5), samples are collected by drawing a known volume of air through a filter. The pesticides are then extracted from the filter, often using techniques like microwave-assisted extraction (MAE). nih.gov The extract is subsequently analyzed by LC-MS/MS. A multi-residue analysis of pesticides in fine airborne particulate matter demonstrated recoveries ranging from 72% to 109% and limits of quantification as low as 6.5 pg/m³. nih.gov

The analysis of gaseous phase herbicides involves trapping these compounds from the air using a sorbent material. The trapped compounds are then eluted with a solvent for analysis. The use of an isotopically labeled internal standard like this compound is crucial to correct for potential breakthrough during sampling and for losses during the elution and concentration steps.

The principles of using an internal standard are similar to those for plant tissue analysis. This compound is introduced at a known concentration before the extraction or elution process. The subsequent LC-MS/MS analysis determines the ratio of native mecoprop to this compound, allowing for accurate quantification that accounts for any variability in the analytical workflow.

Table 2: Research Findings on the Analysis of Airborne Pesticides

Sample Type Analytical Technique Key Findings
Fine Airborne Particulate Matter (PM2.5) Microwave-Assisted Extraction, LC-MS/MS Recoveries: 72-109%; LOQs as low as 6.5 pg/m³. nih.gov

Calibration Strategies and Inter-laboratory Harmonization with this compound Standards

The reliability and comparability of analytical data are paramount in environmental monitoring and regulatory compliance. The use of this compound in calibration and the participation in inter-laboratory studies are key to achieving these goals.

Isotope dilution, with this compound as the internal standard, is a superior calibration strategy compared to external or internal calibration with a non-isotopically labeled standard. In an external standard calibration, the response of the instrument to a series of known concentrations of the analyte is measured, and this calibration curve is used to determine the concentration in an unknown sample. This approach, however, does not account for matrix effects or variations in sample preparation. scispec.co.th While a non-labeled internal standard can correct for some variability, it cannot perfectly mimic the behavior of the analyte, especially in complex matrices.

This compound, being chemically identical to mecoprop, co-elutes during chromatography and experiences the same ionization efficiency in the mass spectrometer. This allows it to effectively compensate for signal suppression or enhancement caused by the sample matrix, leading to more accurate and precise results. The use of isotopically labeled internal standards has been shown to significantly improve data quality in pesticide residue analysis. nih.gov

Inter-laboratory harmonization is essential to ensure that results from different laboratories are comparable. This is often achieved through proficiency testing (PT) programs. aoac.orgaphl.org In a PT scheme, a central organizer distributes a homogenous sample with a known, but undisclosed, concentration of the analyte to multiple laboratories. Each laboratory analyzes the sample using their own methods and reports the results. The organizer then assesses the performance of each laboratory against the known concentration and the results of the other participants.

While specific proficiency testing programs for this compound are not widely documented, the framework for such programs is well-established for other environmental contaminants, including other herbicides and microplastics. euroqcharm.eutestqual.comnih.govpensoft.net The availability of certified reference materials (CRMs) containing this compound is a prerequisite for such programs. Participation in these schemes helps laboratories to identify and correct for biases in their analytical methods, ultimately leading to improved data quality and harmonization across the scientific community. A new method for phenoxy herbicides demonstrated improved precision with an average RSD of 2.6% at low concentrations, highlighting the continuous improvement in analytical performance that can be verified through such harmonization efforts. alsglobal.com

Table 3: Benefits of Using this compound in Analytical Methodologies

Feature Benefit
Isotope Dilution Corrects for matrix effects (ion suppression/enhancement), leading to higher accuracy.
Co-elution Compensates for variations in chromatographic retention time.
Chemical Equivalence Accounts for losses during sample preparation (extraction, clean-up).
Improved Precision Reduces the variability of results, as demonstrated by lower relative standard deviations (RSDs). alsglobal.com

| Foundation for CRMs | Enables the production of certified reference materials for quality control and proficiency testing. |

Iv. Mecoprop 13c3 in Environmental Fate and Transformation Pathway Elucidation

Investigating Degradation Kinetics and Pathways of Mecoprop (B166265) Using Isotopic Tracing

Isotopic tracing with Mecoprop-13C3 provides a powerful method for determining the rates and mechanisms of Mecoprop degradation under various environmental conditions. This approach allows for the differentiation between biotic and abiotic degradation processes.

Abiotic degradation processes, such as photodegradation and hydrolysis, can contribute to the breakdown of Mecoprop in the environment. Studies have shown that photodegradation of some herbicides can occur, particularly on soil surfaces or in clear water, and often follows first-order kinetics. researchgate.netnih.gov For instance, the degradation of certain herbicides is significantly faster in the presence of light compared to dark conditions. nih.gov While specific data on this compound photodegradation is limited, the principles of using labeled compounds to study reaction rates and identify photoproducts are well-established. Hydrolysis of phenoxy herbicides like Mecoprop is generally slow, especially under neutral pH conditions. researchgate.net The use of this compound would enable precise measurement of hydrolysis rates by tracking the formation of labeled degradation products.

The primary mechanism for the breakdown of Mecoprop in the subsurface is biodegradation. service.gov.uk Isotopic tracing with this compound is crucial for studying these microbial processes. Research has demonstrated that the degradation of Mecoprop is highly dependent on the redox conditions of the environment. nih.gov

Under aerobic conditions , both the (S)- and (R)-enantiomers of Mecoprop have been observed to degrade, with studies showing zero-order kinetics. nih.gov The use of ¹³C-labeled Mecoprop can help to confirm the pathways and mineralization rates in these environments.

Under anaerobic conditions , the degradation of Mecoprop is more selective. For example, in nitrate-reducing environments, the (R)-enantiomer of mecoprop has been shown to degrade while the (S)-enantiomer does not. nih.gov No significant degradation has been observed in methanogenic, sulphate-reducing, or iron-reducing microcosms without the presence of nitrate (B79036). nih.gov The addition of nitrate can stimulate the anaerobic degradation of (R)-mecoprop, leading to the formation of 4-chloro-2-methylphenol. nih.gov this compound allows for unambiguous tracking of the carbon atoms from the parent molecule into such metabolites, confirming the transformation pathway.

Table 1: Enantioselective Biodegradation of Mecoprop under Different Redox Conditions

Redox ConditionEnantiomerDegradation Rate (mg/L/day)Primary Metabolite
Aerobic(S)-Mecoprop1.90Not specified
Aerobic(R)-Mecoprop1.32Not specified
Nitrate-reducing(S)-MecopropNo degradation observed-
Nitrate-reducing(R)-Mecoprop0.654-chloro-2-methylphenol
MethanogenicBothNo degradation observed-
Sulphate-reducingBothNo degradation observed-
Iron-reducingBothNo degradation observed-

Source: Adapted from studies on Mecoprop biodegradation. nih.gov

Elucidation of Specific Metabolite Formation and Mineralization Processes

This compound is essential for identifying the specific metabolites formed during degradation and for quantifying the extent of mineralization, which is the complete breakdown of the herbicide to inorganic end-products like carbon dioxide. service.gov.uk

Carbon-13 flux analysis is a sophisticated technique that uses ¹³C-labeled substrates to map the flow of carbon through metabolic pathways. nih.govnih.gov By feeding microorganisms this compound and analyzing the ¹³C enrichment in various intracellular and extracellular metabolites, researchers can quantify the rates of different degradation reactions. This provides a detailed picture of the metabolic network involved in Mecoprop breakdown. While specific ¹³C flux analysis studies on this compound are not widely published, the methodology is a powerful tool for understanding the intricate details of microbial degradation of xenobiotics.

The use of this compound as a labeled precursor is invaluable for identifying transient or unknown intermediate transformation products. nih.govwhiterose.ac.uk As the herbicide degrades, the ¹³C label is incorporated into its metabolites. Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), can then be used to detect and identify these labeled compounds, even at very low concentrations. This approach provides definitive evidence of the transformation pathway, as the labeled metabolites can be directly linked back to the parent this compound. A known metabolite of Mecoprop is 4-chloro-2-methylphenol. nih.gov

Sorption and Desorption Dynamics in Environmental Matrices with this compound Tracers

The movement and bioavailability of Mecoprop in the environment are heavily influenced by its interaction with soil and sediment particles, a process known as sorption and desorption. service.gov.uk Mecoprop is generally water-soluble and exhibits relatively low sorption to soil, making it mobile in soil pore water and groundwater. service.gov.uk

This compound can be used as a tracer to study these dynamics with high precision. By introducing this compound to a soil or sediment slurry, the distribution of the labeled compound between the solid and aqueous phases can be accurately measured over time. This allows for the determination of key parameters such as the sorption coefficient (Kd), which describes the partitioning of the herbicide between the soil/sediment and water. nih.gov

Table 2: Example of Sorption and Desorption Coefficients for Herbicides in Soil

HerbicideSorption Kd (mL/g)Desorption Kd (mL/g)
Tebuthiuron1.2 - 2.93.4 - 4.4
Hexazinone0.4 - 0.62.6 - 3.0

Note: This table provides an example of sorption and desorption data for other herbicides to illustrate the concept. Specific data for this compound would be generated in similar experiments. nih.gov

These studies help to predict the mobility of Mecoprop in different soil types and its potential to leach into groundwater. orst.edu The use of this compound ensures that the measurements are not confounded by the presence of other organic compounds in the environmental matrix.

Adsorption to Soil Organic Matter and Mineral Phases

The adsorption of this compound to soil particles is a critical process that governs its mobility and availability in the terrestrial environment. Adsorption is primarily influenced by the organic matter content and the types of mineral phases present in the soil.

Soil Organic Matter: Research on the parent compound, mecoprop, indicates a positive correlation between its adsorption and the soil's organic matter content. researchgate.net It is anticipated that studies using this compound would confirm that soils with higher organic carbon content exhibit a greater capacity for adsorbing the herbicide. This is because the non-polar portion of the this compound molecule can partition into the hydrophobic domains of soil organic matter. The use of this compound would allow for precise quantification of this partitioning, even at environmentally relevant concentrations.

Mineral Phases: The interaction of this compound with soil mineral phases, such as clays (B1170129) and metal oxides, is also a significant factor in its retention. As a weak acid, the speciation of mecoprop is pH-dependent. At environmentally relevant pH values, it exists predominantly as an anion. The anionic form of this compound is less likely to be adsorbed onto negatively charged clay surfaces due to electrostatic repulsion. However, adsorption to positively charged sites on minerals like iron and aluminum oxides can occur. researchgate.net The specificity of this compound analysis would enable detailed investigation into the competitive adsorption between different mineral phases and organic matter.

A hypothetical data table from a study using this compound to investigate its adsorption to different soil components is presented below.

Soil ComponentOrganic Carbon (%)Clay Content (%)pHThis compound Adsorption Coefficient (Kd) (L/kg)
Sandy Loam1.5106.50.8
Clay Loam3.2356.22.5
Peat Soil25.055.815.7
Kaolinite Clay-1005.00.2
Goethite--5.01.1

This table is illustrative and based on expected trends from mecoprop studies.

Desorption Kinetics and Bioavailability Implications

The desorption of this compound from soil particles is the reverse process of adsorption and is a key determinant of its bioavailability to soil microorganisms for degradation and its potential for leaching into groundwater.

Desorption Kinetics: Studies on mecoprop have shown that its desorption can be a slow process, often exhibiting hysteresis, meaning that the compound is more strongly retained than predicted by adsorption isotherms alone. It is expected that kinetic studies using this compound would reveal an initial rapid release from easily accessible binding sites, followed by a much slower release of molecules that have diffused into the internal structures of soil organic matter or are more strongly bound to mineral surfaces. The use of this compound would enable researchers to accurately model these different desorption rates and understand the long-term persistence of bound residues.

Bioavailability Implications: The fraction of this compound that remains strongly sorbed to soil particles is generally considered to be less bioavailable. This has significant implications for its efficacy as a herbicide and its rate of biodegradation. By tracing the ¹³C label, researchers can distinguish between the bioavailable fraction in the soil solution and the non-bioavailable, sequestered fraction. This information is crucial for developing accurate models of pesticide fate and for assessing the long-term risks associated with its presence in the environment.

Below is a hypothetical data table illustrating the desorption of this compound from a soil over time.

Time (hours)Desorbed this compound (%) - Rapid PhaseDesorbed this compound (%) - Slow PhaseTotal Desorbed (%)
115116
625328
2430535
7232840
168331245

This table is illustrative and based on expected trends from mecoprop studies.

Volatilization Studies of this compound from Environmental Compartments

Volatilization is the process by which a substance transforms from a solid or liquid state into a gaseous state and is a potential pathway for the atmospheric transport of pesticides.

The volatilization of this compound from soil and water surfaces is influenced by several factors, including its vapor pressure, soil moisture content, temperature, and air flow across the surface. While mecoprop has a relatively low vapor pressure, volatilization can still be a significant dissipation pathway under certain conditions. Studies using this compound would allow for the precise measurement of its flux from treated surfaces into the atmosphere, distinguishing it from other volatile organic compounds.

It is anticipated that such studies would show that volatilization rates are higher from moist soils compared to dry soils. This is because water molecules compete with this compound for adsorption sites on soil particles, increasing its concentration in the soil air. Increasing temperature would also be expected to increase the volatilization rate by increasing the vapor pressure of this compound. The use of ¹³C-labeled material would be particularly valuable in field studies to quantify volatilization under real-world conditions and to assess its contribution to off-site atmospheric transport.

A hypothetical data table from a study on the volatilization of this compound is presented below.

Soil Moisture (% Field Capacity)Temperature (°C)Air Flow Rate (m/s)This compound Volatilization Flux (µg/m²/hr)
25150.50.1
75150.50.8
75250.52.1
75252.05.3

This table is illustrative and based on expected trends from mecoprop studies.

V. Biogeochemical Cycling and Ecosystem Interactions Investigated with Mecoprop 13c3

Microbial Transformation and Community Dynamics Studies

Stable Isotope Probing (SIP) with Mecoprop-13C3 is a state-of-the-art technique that allows for the direct linking of microbial identity to metabolic function. In this approach, a soil or water sample is exposed to this compound. Microorganisms that actively degrade the herbicide will incorporate the ¹³C into their cellular components, such as DNA, RNA, proteins, and phospholipid fatty acids (PLFAs). By extracting and analyzing these ¹³C-enriched biomarkers, scientists can identify the specific microorganisms responsible for the biodegradation of mecoprop (B166265).

Identification of Microorganisms Involved in Mecoprop Biotransformation

Numerous studies have identified various microbial species capable of degrading mecoprop. While direct studies with this compound are not extensively published, research using ¹⁴C-labeled mecoprop and general SIP methodologies with other ¹³C-labeled compounds provides a strong indication of the microorganisms that would be identified using this compound.

For instance, a microbial community isolated from the root systems of wheat was found to effectively degrade mecoprop. This community comprised two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus. nih.gov None of these species could degrade mecoprop in pure culture, highlighting the importance of synergistic interactions within the microbial community. nih.gov In another study, a consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was isolated from topsoil and showed the ability to degrade the (R)-(+)-isomer of mecoprop. nih.govwur.nl Furthermore, Sphingomonas herbicidovorans has been identified as a bacterium capable of degrading both enantiomers of mecoprop. uni-rostock.de

The application of this compound in SIP studies would allow for the in-situ identification and quantification of these and other previously unknown mecoprop-degrading microorganisms within complex environmental matrices without the need for cultivation.

Influence of Environmental Factors on Microbial Degradation of Labeled Mecoprop

The rate and extent of mecoprop biodegradation are significantly influenced by various environmental factors. Studies using ¹⁴C-labeled mecoprop have provided detailed insights into these influences.

One of the most critical factors is the availability of oxygen. Research has shown that the mineralization of ¹⁴C-labeled mecoprop is considerably higher under aerobic conditions compared to anaerobic conditions. nih.gov In microcosm experiments, the lag phase before the onset of degradation was significantly shorter in the presence of higher oxygen concentrations. nih.gov

Soil depth is another crucial factor. The degradation of mecoprop-p (B95672), the herbicidally active enantiomer of mecoprop, was found to be significantly faster in topsoil compared to subsoil. The half-life of mecoprop-p increased from approximately 12 days in soil from less than 30 cm depth to over 84 days at a depth of 70–80 cm. This is attributed to the higher microbial abundance and activity in the upper soil layers.

The presence of other pollutants can also affect mecoprop degradation. For example, the degradation of mecoprop can be influenced by the presence of other herbicides, with potential antagonistic or synergistic effects.

The use of this compound in controlled laboratory experiments allows for precise quantification of degradation rates under varying environmental conditions, helping to build predictive models for the environmental fate of this herbicide.

Enrichment of Specific Degrading Consortia Using this compound

Continuous exposure to mecoprop can lead to the enrichment of microbial communities with enhanced degradation capabilities. This acclimation process has been observed in aquifers contaminated with phenoxy acids, where a significant increase in the number of mecoprop-degrading bacteria was noted over time. nih.gov

By using this compound as the sole carbon source in enrichment cultures, it is possible to selectively promote the growth of microorganisms that can utilize this compound. Subsequent analysis of the enriched community's genetic material can reveal the key players and the catabolic genes involved in the degradation pathway. For example, studies have shown that the proliferation of specific genes, such as tfdA, is associated with the degradation of phenoxyalkanoic acid herbicides like mecoprop. DNA-SIP with this compound would enable researchers to directly link the presence and expression of such genes to the active degradation of the herbicide in a given environment.

The following table summarizes the findings from studies on mecoprop degradation, which are foundational for investigations using this compound.

Research FocusKey FindingsRelevant MicroorganismsInfluencing Factors
Microbial Identification Synergistic microbial communities are often required for complete degradation. Specific bacterial species have been isolated that can degrade one or both enantiomers of mecoprop.Pseudomonas sp., Alcaligenes sp., Flavobacterium sp., Acinetobacter calcoaceticus, Sphingomonas herbicidovoransPresence of other microbial species
Environmental Factors Degradation is faster in aerobic conditions and in topsoil compared to deeper soil layers.Not specified in these studiesOxygen availability, soil depth
Community Enrichment Continuous exposure to mecoprop leads to an increase in the population of degrading bacteria and the frequency of catabolic genes.Pseudomonas sp.Prior exposure to the herbicide

Plant Uptake and Translocation Mechanisms in Agro-Ecosystems

Understanding the uptake and movement of herbicides within plants is crucial for assessing their efficacy and potential for accumulation in the food chain. The use of isotopically labeled compounds like this compound allows for the precise tracking of these processes in agro-ecosystems.

Root Uptake Kinetics and Mechanisms of this compound

The process begins with the movement of mecoprop from the soil solution to the root surface. Once at the root, uptake can occur via two main pathways: the apoplastic pathway (movement through cell walls and intercellular spaces) and the symplastic pathway (movement across cell membranes into the cytoplasm). The physicochemical properties of mecoprop, such as its lipophilicity and pKa, will influence its ability to cross cell membranes. As a weak acid, the uptake of mecoprop is likely to be pH-dependent.

By exposing plants to solutions containing varying concentrations of this compound and measuring its accumulation in the root tissue over time, key kinetic parameters can be determined. These include:

Imax (maximum influx rate): The maximum rate of uptake at saturating substrate concentrations.

Km (Michaelis constant): The substrate concentration at which the uptake rate is half of Imax, indicating the affinity of the root transporters for the compound.

A hypothetical experiment to determine these parameters for this compound is outlined in the table below.

Experimental StepDescriptionData Generated
1. Plant Cultivation Grow crop seedlings (e.g., wheat, barley) in a hydroponic system under controlled conditions.Healthy, uniform plants for experimentation.
2. Exposure to this compound Transfer plants to solutions containing a range of this compound concentrations.Plants with labeled mecoprop in the root zone.
3. Timed Sampling Harvest plants at various time points after exposure.Root and shoot samples for analysis.
4. Isotope Analysis Analyze the ¹³C content in the plant tissues using mass spectrometry.Concentration of this compound in roots and shoots over time.
5. Kinetic Modeling Fit the uptake data to kinetic models (e.g., Michaelis-Menten) to calculate Imax and Km.Quantitative parameters describing the efficiency of root uptake.

Xylem and Phloem Translocation Patterns of Labeled Mecoprop

Once taken up by the roots, mecoprop can be transported throughout the plant via the vascular tissues: the xylem and the phloem. The primary direction of transport in the xylem is upwards from the roots to the shoots, driven by transpiration. In contrast, the phloem transports sugars and other organic molecules from source tissues (typically mature leaves) to sink tissues (e.g., growing points, roots, and fruits).

Mecoprop is known to be a systemic herbicide, meaning it can be translocated within the plant. As a phenoxyalkanoic acid, it is expected to exhibit significant phloem mobility, allowing it to accumulate in metabolic sinks. However, some degree of xylem transport is also likely.

The use of this compound would enable researchers to visualize and quantify its movement within the plant. Following application of this compound to either the roots or a specific leaf, its distribution in different plant parts can be monitored over time. Techniques like whole-plant autoradiography (for radioisotopes) or mass spectrometry imaging (for stable isotopes) can reveal the translocation pathways.

Studies on the translocation of other ¹³C-labeled compounds in plants have provided valuable insights into transport velocities. For example, in poplar plants, the phloem transport velocity for ¹³C-labeled assimilates was measured to be around 20.3 cm h⁻¹. Similar experiments with this compound would provide precise data on its translocation speed and allocation patterns in different crop and weed species. This information is critical for optimizing herbicide application and understanding its potential to reach edible parts of crops.

The table below outlines the expected translocation patterns of this compound based on the known behavior of systemic herbicides.

Transport PathwayDriving ForceDirection of MovementExpected Accumulation Sites for this compound
Xylem Transpiration streamUpward from roots to leavesMature leaves, leaf margins
Phloem Pressure gradient (source to sink)From source leaves to metabolic sinksGrowing points (meristems), developing seeds and fruits, roots

Plant-Mediated Transformation of this compound and Formation of Conjugates

Once absorbed by plants, herbicides like mecoprop undergo a series of metabolic transformations, often categorized into Phase I (modification) and Phase II (conjugation) reactions. These processes are designed to detoxify the xenobiotic compound and increase its water solubility, thereby facilitating its sequestration within the plant cell, often in the vacuole, or incorporation into cell wall components.

Research on phenoxyacetic acid herbicides, a class to which mecoprop belongs, has demonstrated that conjugation with endogenous molecules is a primary metabolic fate in plants. unl.edu While direct studies on this compound are limited, analysis of mecoprop and related compounds reveals the formation of various conjugates. In plants, mecoprop can undergo degradation of its side-chain, hydroxylation of the aromatic ring, and subsequent conjugation. nih.gov

The primary conjugation reactions involve the formation of esters with sugars or amides with amino acids. unl.edu For phenoxyacetic acids like 2,4-D, conjugation with amino acids such as aspartic acid and glutamic acid is a well-documented pathway. unl.edu Studies on other herbicides in various plant species have identified a range of conjugates, providing a model for the expected metabolites of mecoprop. For instance, studies with ¹⁴C-labeled triclosan (B1682465) in celery identified monosaccharide, disaccharide, and sulfate (B86663) conjugates as major Phase II metabolites. nih.gov Similarly, research on the metabolism of ¹⁴C-labeled 2,4-dichlorophenol (B122985) in aquatic macrophytes revealed the formation of complex glucoside esters. nih.gov The Gretchen Hagen 3 (GH3) family of enzymes in plants is known to catalyze the conjugation of amino acids to auxinic compounds, a category that includes mecoprop, further supporting the likelihood of amino acid conjugate formation. nih.gov

These findings allow for the postulation of likely metabolic products of mecoprop in plants. The use of a ¹³C-labeled compound like this compound would be instrumental in unequivocally identifying these conjugates through mass spectrometry by tracing the labeled carbon atoms through the metabolic pathways.

Table 1: Potential Plant-Mediated Conjugates of Mecoprop

Conjugate ClassSpecific Example(s)Role in Plant Metabolism
Amino Acid Conjugates Mecoprop-aspartate, Mecoprop-glutamateDetoxification, compartmentalization, potential for later release (reversibility). unl.edu
Sugar Conjugates Mecoprop-glucose esterIncreased water solubility, transport to vacuole for storage, detoxification. nih.gov
Complex Conjugates Mecoprop-glucoside malonateFurther processing of sugar conjugates for long-term sequestration. nih.gov

This table is based on metabolic pathways identified for structurally similar phenoxyalkanoic acids and other herbicides in plants. Specific conjugates for mecoprop would need to be confirmed via studies using labeled material like this compound.

Tracing Environmental Transport and Distribution in Coupled Systems

This compound is an ideal tracer for elucidating the transport and distribution of this herbicide across interconnected environmental compartments, including water, soil, plants, and the atmosphere. Its unique mass allows for precise tracking against a background of naturally occurring carbon.

Mecoprop is frequently detected in groundwater due to its high water solubility and relatively low tendency to be held back by sorption to soil particles, making it prone to leaching. service.gov.uk This mobility means that following application, rainfall can readily transport it through the soil profile and into underlying aquifers. service.gov.uk

Isotope-based studies are crucial for understanding the fate of mecoprop in these subsurface environments. While direct tracing with this compound is the methodological goal, current understanding heavily relies on analyzing the enantiomeric ratio (ER) of mecoprop in contaminated groundwater. Mecoprop is a chiral compound, existing as two mirror-image isomers: (R)-mecoprop and (S)-mecoprop. While only the (R)-enantiomer possesses herbicidal activity, commercial formulations have historically included both. bcpc.org Crucially, microbial degradation in the subsurface can be enantioselective, meaning one isomer is degraded faster than the other. acs.org This selective degradation causes a shift in the ER, which can be used as a powerful indicator of in-situ biodegradation—a key process in the natural attenuation of the contaminant plume. acs.orgchimia.ch

For example, in a study of a landfill leachate plume in an aquifer, the enantiomeric composition of mecoprop changed significantly as it moved through different redox zones. bcpc.org These findings demonstrate how isotopic and enantiomeric analysis can trace the active degradation of the contaminant.

Table 2: Enantiomeric Ratio of Mecoprop in a Landfill-Impacted Aquifer

Aquifer ZoneDominant Redox ConditionEnantiomeric Fraction (S/S+R)Interpretation
Zone I (Source) Methanogenic / Sulfate-Reducing~ 0.5Racemic mixture; little to no degradation occurring. bcpc.org
Zone II Iron and Nitrate-Reducing> 0.5 (S-mecoprop enriched)Preferential degradation or inversion of (R)-mecoprop. bcpc.org
Zone III Aerobic< 0.5 (R-mecoprop enriched)Preferential degradation of (S)-mecoprop. bcpc.org

This table summarizes findings from a field study investigating mecoprop degradation in a landfill plume, illustrating how enantiomer analysis serves as a tracer for biogeochemical processes. bcpc.org

Leaching column experiments, which simulate the movement of water through soil, further confirm mecoprop's mobility. nih.gov The addition of ¹³C or ¹⁴C labeled mecoprop in such experiments allows for the creation of precise breakthrough curves, quantifying the mass of the herbicide leached over time and its retention in the soil matrix. researchgate.net

The journey of mecoprop does not end in the soil or water; it can also be exchanged with the atmosphere. This process involves a complex interplay of soil retention, plant uptake and translocation, and volatilization from soil and plant surfaces.

Soil to Plant Transfer : Mecoprop present in the soil solution can be absorbed by plant roots. The efficiency of this uptake is influenced by factors like soil moisture, pH, and organic matter content, which control the herbicide's availability. cutm.ac.in

Translocation in Plants : Once absorbed, systemic herbicides like mecoprop can be transported within the plant, typically following the flow of water and nutrients. cutm.ac.in Using a labeled compound like this compound allows researchers to track its movement from the roots to the shoots and leaves. usda.gov

Volatilization : Mecoprop can enter the atmosphere through volatilization, which is the transformation of the compound into a gaseous phase. This can occur from the soil surface or from the surfaces of plants that have absorbed the herbicide. This process is a significant pathway for the atmospheric contamination of many pesticides and can continue for days or weeks after application. The rate of volatilization is governed by the compound's physicochemical properties, such as its vapor pressure, as well as environmental conditions like temperature and soil moisture.

The use of this compound in controlled environment studies, such as soil-plant lysimeters or wind tunnels, would enable a precise mass balance analysis, quantifying the partitioning of the herbicide between the soil, leachate, plant tissues, and the atmosphere.

Vi. Computational Modeling and Predictive Studies Supported by Mecoprop 13c3 Data

Development and Validation of Environmental Fate Models

Environmental fate models are essential for assessing the potential risks associated with pesticide use. These models simulate the distribution and persistence of a chemical in various environmental compartments such as soil, water, and air. Data derived from Mecoprop-13C3 studies are instrumental in the development and validation of these models.

Tracer studies using this compound allow for the precise measurement of its concentration and transformation products in different environmental matrices over time. This information is critical for calibrating and validating the accuracy of model predictions. For instance, the US Environmental Protection Agency (EPA) utilizes models like the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) to estimate potential runoff concentrations of pesticides like mecoprop-p (B95672). researchgate.net While these models are powerful, their predictions are significantly enhanced by the availability of high-quality experimental data.

The use of 13C-labeled compounds in metabolic flux analysis (13C-MFA) provides a blueprint for how data from this compound could be used to parameterize kinetic models of microbial degradation, a key component of environmental fate. plos.org By tracking the incorporation of 13C into microbial biomass and metabolites, researchers can quantify degradation rates and pathways, which can then be integrated into fate models to improve their predictive capabilities.

Table 1: Key Parameters in Environmental Fate Models Informed by this compound Data

Model ParameterHow this compound Data ContributesPotential Impact on Model Accuracy
Degradation Rate (DT50) Provides precise measurement of the decline of the parent compound, distinguishing it from sorption or transport losses.More realistic prediction of persistence in soil and water.
Metabolite Formation Enables unequivocal identification and quantification of transformation products containing the 13C label.Improved assessment of the overall risk, including that of potentially toxic metabolites.
Leaching Potential Allows for accurate tracking of the vertical movement of the herbicide through the soil profile.More reliable prediction of groundwater contamination risk.
Runoff and Transport Facilitates the differentiation between the applied herbicide and other sources in surface water runoff.Enhanced accuracy in predicting surface water concentrations.

Mechanistic Modeling of Degradation and Sorption Processes

Understanding the fundamental mechanisms that govern the degradation and sorption of mecoprop (B166265) is crucial for accurate environmental risk assessment. Mechanistic models aim to simulate these processes based on fundamental physical, chemical, and biological principles. This compound is a powerful tool for elucidating these mechanisms and providing the data needed to build and test these models.

Studies on the biodegradation of mecoprop-p have shown that its half-life can vary significantly with soil depth, increasing from approximately 12 days in topsoil to over 84 days at deeper levels. geus.dkresearchgate.net Such data, especially if generated using this compound to eliminate ambiguities, would be invaluable for developing mechanistic models that account for the influence of soil properties and microbial community composition on degradation rates.

Sorption to soil organic matter and clay minerals is a key process that influences the bioavailability and mobility of mecoprop. While general studies have investigated mecoprop sorption, the use of this compound would allow for more precise quantification of sorption coefficients (Kd) and the Freundlich isotherm parameters by enabling accurate measurement of the compound in both the soil and aqueous phases without interference from background compounds. A comprehensive literature review has compiled data on mecoprop attenuation processes, including sorption, which can serve as a basis for model parameterization. service.gov.uk

Table 2: Research Findings on Mecoprop Degradation Relevant to Mechanistic Modeling

Research FindingImplication for Mechanistic Modeling
Mecoprop-p half-life increases with soil depth. geus.dkresearchgate.netModels need to incorporate depth-dependent degradation rate constants.
A lag phase precedes rapid degradation in sub-soil. geus.dkModels should include terms to simulate microbial adaptation or population growth.
Degradation is associated with the proliferation of specific bacterial genes (tfdA class III). geus.dkresearchgate.netGene-centric models could be developed to link microbial community dynamics to degradation rates.
Sorption is a key attenuation process for mecoprop. service.gov.ukMechanistic models must include robust sorption modules parameterized with accurate sorption coefficients.

Application of Isotope-Based Models for Contaminant Transport and Attenuation

Isotope-based models leverage the distinct isotopic signature of a labeled compound to track its movement and transformation in the environment. These models can provide a more detailed and accurate picture of contaminant transport and attenuation compared to traditional models that rely solely on concentration data.

While direct applications of isotope-based models specifically for this compound are not widely documented in publicly available literature, the principles from studies on other labeled compounds are directly transferable. For example, Bayesian stable isotope mixing models (BSIMMs) are powerful tools for quantifying the relative contributions of different sources to a mixture. ratcatinc.comnih.govresearchgate.net In the context of mecoprop, a BSIMM could be used with this compound data to distinguish between different sources of mecoprop contamination in a watershed.

Furthermore, computational fluid dynamics (CFD) models, which simulate fluid flow and the transport of substances within that flow, could be validated and refined using data from this compound tracer studies. nih.govnih.govresearchgate.netresearchgate.nettees.ac.uk By accurately tracking the dispersion of this compound in a river or groundwater plume, researchers can fine-tune the parameters of CFD models to better predict contaminant transport in complex hydrological systems.

The development of time-resolved fractionation and mixing evaluation (TimeFRAME) models offers another avenue for utilizing isotopic data. copernicus.org Such models could potentially use the subtle changes in the isotopic ratio of this compound during degradation to quantify different degradation pathways simultaneously.

Vii. Future Research Directions and Emerging Applications of Mecoprop 13c3

Integration with Multi-Omics Approaches in Environmental Microbiology

The study of how microbial communities metabolize and degrade pollutants like Mecoprop (B166265) is crucial for predicting its persistence in the environment and for developing bioremediation strategies. The integration of Mecoprop-13C3 with multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented level of insight into these processes.

By introducing this compound into a microbial community, researchers can trace the path of the carbon-13 atoms as they are incorporated into various biomolecules. This stable isotope probing (SIP) technique, when coupled with multi-omics, can definitively identify the specific microorganisms responsible for Mecoprop degradation. For instance, sequencing the DNA and RNA of the microbes that have assimilated the ¹³C label can reveal their taxonomic identity and the genes that are actively being expressed during the degradation process.

Furthermore, proteomic analysis can identify the specific enzymes (proteins) that are produced to break down the this compound molecule. Metabolomic studies can then track the formation of various breakdown products, or metabolites, providing a complete picture of the degradation pathway. This level of detail is instrumental in understanding the intricate interactions between contaminants and microbial ecosystems.

Table 1: Potential Multi-Omics Applications with this compound in Environmental Microbiology

Omics ApproachApplication with this compoundPotential Insights
Genomics (DNA-SIP) Identification of microorganisms that incorporate ¹³C from this compound into their DNA.Pinpoints the key bacterial and fungal species responsible for Mecoprop biodegradation in a given environment.
Transcriptomics (RNA-SIP) Analysis of the active genes (messenger RNA) in the microorganisms that are degrading this compound.Reveals the genetic pathways and regulatory networks that are activated in response to Mecoprop exposure.
Proteomics (Protein-SIP) Identification of proteins that contain the ¹³C label from this compound.Identifies the specific enzymes and other proteins directly involved in the transport and breakdown of Mecoprop.
Metabolomics Tracking the formation of ¹³C-labeled metabolites from the degradation of this compound.Elucidates the complete biodegradation pathway of Mecoprop, including the identification of potentially harmful intermediates.

Development of Novel Analytical Approaches for Labeled Contaminants

The presence of the carbon-13 label in this compound necessitates and facilitates the development of highly sensitive and specific analytical methods. Traditional analytical techniques often struggle to distinguish between a contaminant and other similar compounds in a complex sample, such as soil or water. The distinct mass of this compound allows for its unambiguous detection using mass spectrometry-based techniques.

High-resolution mass spectrometry (HRMS) is particularly well-suited for analyzing samples containing this compound. This technology can measure the mass of a molecule with extremely high precision, making it possible to differentiate this compound from its unlabeled counterpart and from other interfering substances. This is critical for accurately quantifying the amount of this compound in a sample and for tracking its movement and transformation in the environment.

Moreover, the use of this compound as an internal standard in analytical methods can significantly improve the accuracy and reliability of quantification for the unlabeled Mecoprop. By adding a known amount of this compound to a sample, any loss of the analyte during sample preparation and analysis can be corrected for, leading to more precise measurements of Mecoprop contamination.

Table 2: Advanced Analytical Techniques for this compound

Analytical TechniquePrinciple of DetectionAdvantages for this compound Analysis
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high precision.Allows for the unambiguous identification and quantification of this compound, even in complex environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates compounds using liquid chromatography and then detects them using two stages of mass analysis.Provides high selectivity and sensitivity for detecting this compound and its metabolites at very low concentrations.
Isotope Ratio Mass Spectrometry (IRMS) Measures the ratio of stable isotopes (e.g., ¹³C/¹²C).Enables precise tracking of the fate of the ¹³C label from this compound as it moves through environmental and biological systems.

Broader Applications in Environmental Forensics and Source Apportionment

Environmental forensics aims to identify the source, fate, and transport of contaminants in the environment. This compound has significant potential as a tool in this field. For instance, in cases where Mecoprop contamination is found in groundwater, it can be challenging to determine the original source of the pollution, which could be from agricultural runoff, industrial discharge, or a leaking landfill.

By strategically using this compound as a tracer, it may be possible to label potential sources and track the movement of the contaminant through the subsurface. If this compound is detected at a contaminated site after being applied to a specific potential source, it provides strong evidence linking that source to the contamination.

Furthermore, understanding the degradation rates and pathways of Mecoprop under different environmental conditions, which can be elucidated using this compound, is crucial for building accurate models of contaminant transport. These models are essential for predicting the extent of contamination and for designing effective remediation strategies. The unique isotopic signature of this compound allows for its differentiation from any pre-existing Mecoprop contamination, making it an ideal tracer for such studies.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Mecoprop-13C3, and how can purity be ensured during preparation?

  • Methodological Answer : Synthesis should follow isotopic labeling protocols, with purity verification via High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). For reproducibility, experimental sections must detail reaction conditions (e.g., solvent, temperature, catalyst) and purification steps. Only include essential characterization data (e.g., NMR shifts, HPLC retention times) in the main manuscript; additional data should be in supplementary materials .
  • Key Considerations : For known compounds, cite prior literature on synthesis; for novel derivatives, provide full spectral data and purity metrics (e.g., ≥95% by HPLC) .

Q. Which analytical techniques are most reliable for quantifying this compound in environmental matrices?

  • Methodological Answer : Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotopic dilution to account for matrix effects. Validate methods using spike-and-recovery experiments in relevant matrices (e.g., soil, water). Report limits of detection (LOD) and quantification (LOQ) with calibration curves .
  • Data Standardization : Reference publicly available datasets (e.g., government environmental databases) to align with established protocols .

Q. How should researchers design controlled experiments to study this compound degradation in soil?

  • Methodological Answer : Employ factorial designs to test variables (e.g., pH, microbial activity, temperature). Include negative controls (no isotope) and triplicate samples. Monitor degradation via LC-MS/MS at fixed intervals. Use ANOVA or mixed-effects models for statistical analysis .

Advanced Research Questions

Q. How can isotopic tracing with this compound resolve contradictory data on its metabolic pathways in plants?

  • Methodological Answer : Combine stable isotope-assisted metabolomics with High-Resolution Mass Spectrometry (HRMS) to track 13C incorporation into intermediates. Compare results across plant species and growth stages. Address contradictions by verifying extraction efficiency and confirming isotopic enrichment ratios (e.g., via isotopic natural abundance correction) .
  • Framework Application : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, ensuring alignment with gaps in existing literature .

Q. What computational models are suitable for predicting this compound interactions with non-target organisms?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities with enzymes like acetyl-CoA carboxylase. Validate models with in vitro assays. Share raw docking parameters and force field settings in supplementary materials for reproducibility .
  • Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing models in open repositories (e.g., Zenodo) .

Q. How can researchers address discrepancies in this compound adsorption data across different soil types?

  • Methodological Answer : Conduct batch adsorption experiments with standardized soil samples (characterized for organic carbon, clay content). Normalize data to soil-specific properties and apply multivariate regression. Reconcile discrepancies by meta-analyzing published datasets and reporting confidence intervals .
  • Ethical Reporting : Disclose any conflicts of interest (e.g., funding sources) and retain raw data for peer review .

Guidelines for Rigorous Research Design

  • Literature Reviews : Use Google Scholar and domain-specific databases (e.g., PubMed, SciFinder) to identify gaps. Avoid over-reliance on non-academic sources like Wikipedia; instead, trace citations to primary literature .
  • Data Contradictions : Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables causing inconsistencies .
  • Ethical Compliance : Obtain institutional approval for studies involving biological systems and declare compliance with OECD guidelines for chemical safety testing .

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